3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Description
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one is a brominated 1,8-naphthyridinone derivative characterized by a fused bicyclic core, substituted with a bromine atom at position 3 and methyl groups at positions 5, 6, and 5. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, particularly in modulating immune responses and cannabinoid receptors . Its structural features, including electron-withdrawing bromine and electron-donating methyl groups, influence its physicochemical properties (e.g., lipophilicity, solubility) and receptor-binding affinities.
Properties
IUPAC Name |
3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFVMKTIYMDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products with additional functional groups.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as light-emitting diodes and molecular sensors
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the carbonyl group can influence the compound’s reactivity and binding affinity. Further studies are needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their similarities are summarized below:
Key Observations:
- Bromine Position : The bromine at C3 in the target compound distinguishes it from 6-bromo analogues (e.g., 129686-16-4), which may exhibit altered electronic effects and steric interactions in receptor binding .
- Scaffold Differences: Pyrrolo-pyridine derivatives (e.g., 183208-34-6) lack the fused 1,8-naphthyridinone core, leading to distinct conformational and pharmacological profiles .
Immune Modulation
1,8-Naphthyridinone derivatives, including the target compound, exhibit immunomodulatory effects. For example:
- T Cell Inhibition : Analogues reduced TNF-α production and T cell activation markers in multiple sclerosis (MS) patient-derived lymphocytes (IC50 ~10–50 nM) .
The target compound’s bromine and methyl groups may enhance binding to immune-related targets (e.g., CB2 receptors) compared to non-brominated derivatives.
Cannabinoid Receptor Interactions
- SR 144528 (CB2 antagonist): Displays subnanomolar affinity for CB2 (Ki = 0.6 nM) and 700-fold selectivity over CB1 .
- Methyl groups may improve selectivity, analogous to SR 144528’s thioazole moiety .
Physicochemical Properties
| Property | Target Compound | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | SR 144528 |
|---|---|---|---|
| Molecular Weight | ~300–320 g/mol (estimated) | ~255 g/mol | 509.45 g/mol |
| LogP (Lipophilicity) | High (due to trimethyl groups) | Moderate | High (thioazole group) |
| Solubility | Low (non-polar substituents) | Moderate | Low |
Biological Activity
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine class. Its molecular formula is C11H11BrN2O, with a molecular weight of 267.12 g/mol. The compound features a bromine atom at the third position and three methyl groups at the fifth, sixth, and seventh positions on the naphthyridine ring. The carbonyl group at the second position classifies it as a ketone derivative.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one |
| Molecular Formula | C11H11BrN2O |
| Molecular Weight | 267.12 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-435 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be below 50 µM, indicating a potent effect.
Case Study:
In a study published in 2022, researchers synthesized various derivatives of naphthyridine and evaluated their biological activities. The derivative containing the bromine atom showed enhanced antiproliferative effects compared to its non-brominated counterparts .
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism.
- Receptor Binding: It may bind to cellular receptors that regulate growth and apoptosis.
Further studies are required to elucidate the exact molecular targets and pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in terms of biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 1,8-Naphthyridine | Moderate | Low | Lacks bromine and methyl groups |
| 5,6-Dimethyl-1,8-naphthyridine | Low | Moderate | Fewer substituents |
| 3-Bromo-1,8-naphthyridine | High | Moderate | Bromine enhances activity |
Q & A
Q. What are the key strategies for synthesizing 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-one, and how can intermediates be optimized?
Synthesis often begins with functionalized naphthyridine precursors. For example:
- Bromination : Introduce bromine at position 3 using substrates like methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate under alkaline hydrolysis (NaOH/MeOH/H₂O, reflux, 88% yield) .
- Methylation : Install methyl groups via alkylation using methyl halides or directed C–H activation. Evidence suggests that butyllithium or sodium amide can direct regioselective acylation/alkylation on methyl-substituted naphthyridinones .
- Intermediate purification : Use tert-butyl-protected carboxylates (e.g., tert-butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate) to enhance solubility and reduce side reactions .
Q. How should researchers characterize the structure and purity of this compound?
- Spectroscopy : Confirm the core structure via ¹H/¹³C NMR (e.g., carbonyl resonance at δ ~165 ppm for the lactam) and IR (C=O stretch ~1680 cm⁻¹). Compare with analogs like 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one, where NMR data are critical for regiochemical assignment .
- Mass spectrometry : Use HRMS to verify molecular weight (expected [M+H]⁺ for C₁₁H₁₂BrN₂O: ~283.01).
- Chromatography : Employ HPLC/GC with standards to assess purity, especially after multi-step syntheses .
Advanced Research Questions
Q. How can regioselective bromination be achieved in poly-substituted naphthyridinones?
Regioselectivity depends on electronic and steric factors:
- Directing groups : Electron-withdrawing groups (e.g., carbonyls) deactivate certain positions. For example, bromination of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate occurs at position 6 due to carbonyl-directed electrophilic substitution .
- Metal-assisted methods : Use Pd-catalyzed C–H activation for late-stage bromination. This approach is underutilized in naphthyridines but validated in related heterocycles .
Q. What methodologies enable functionalization of the 5,6,7-trimethyl substituents?
- Acylation/alkylation : Treat the compound with butyllithium to deprotonate methyl groups, followed by electrophiles (e.g., benzonitrile) to form phenacyl derivatives. Sodium amide in ammonia selectively targets alternative positions, yielding isomerically distinct products (e.g., 39 vs. 40 in analogous systems) .
- Oxidation : Convert methyl to carboxylic acid groups using KMnO₄ or RuO₄, though this may require protecting the bromine substituent .
Q. What mechanistic insights exist for nucleophilic substitution at the 3-bromo position?
- SNAr reactivity : The electron-deficient naphthyridine core facilitates bromide displacement under mild conditions. For example, tert-butyl 3-bromo-1,6-naphthyridine carboxylates undergo substitution with amines or thiols in polar aprotic solvents (DMF, DMSO) .
- Solvent effects : Reactions in Bu₂O/HCl at elevated temperatures (140°C) promote chloride displacement, as seen in syntheses of dichloro-naphthyridinones .
Q. How can contradictory data on reaction outcomes be resolved?
Case study: Butyllithium vs. sodium amide in acylation
- Butyllithium : Generates a kinetic enolate, leading to substitution at the less hindered methyl group (e.g., 5-methyl-7-phenacyl derivative) .
- Sodium amide : Forms a thermodynamic enolate, favoring substitution at the more stabilized position (e.g., 7-methyl-5-phenacyl product) .
- Resolution : Use DFT calculations to map energy profiles and confirm regiochemical preferences via NOESY or X-ray crystallography.
Q. What role does this compound play in drug discovery pipelines?
- Kinase inhibition : The 1,8-naphthyridine scaffold is a known kinase-binding motif. Derivatives like 6-(aryl)-4-(7-methyl-4-oxo-2-phenyl-1,8-naphthyridin-3-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile show inhibitory activity via sonochemical synthesis .
- SAR studies : Modify the 3-bromo and trimethyl groups to optimize binding affinity and pharmacokinetics. For example, replacing bromine with morpholinomethyl enhances solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
